Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2
Overview
Description
“Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2” is a chemical compound with the molecular formula C47H65N9O9 and a molecular weight of 900.07 . It is also known by the synonym "GR 87389" .
Molecular Structure Analysis
The IUPAC name for this compound is "tert-butyl N- [ (2S)-1- [ [ (2S)-1- [ [ (2R)-1- [ [ (2S)-1- [ (2R)-2- [ (2S)-2- [ [ (2S)-1-amino-1-oxohexan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3- (1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate" . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Scientific Research Applications
Conformational Analysis and Biological Activity
- The compound Boc‐Trp‐(N‐Me)Nle‐Asp‐Phe‐NH2, closely related to Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2, has been studied for its conformational preferences and biological activities. It's a potent CCK‐B agonist, and its conformational analysis using NMR and molecular dynamics reveals distinct spatial orientations influencing its biological activities. This research has implications for designing nonpeptide CCK‐B agonists (Goudreau, Weng, & Roques, 1994).
Peptide Structure and Lipid Interaction
- Research on a similar peptide, N-t-Boc-beta-Ala-Trp-Met-Gly-Phe-NH2, reveals that peptide structure and amino acid sequence significantly influence binding to phospholipid vesicles. This highlights the role of hydrophobic and electrostatic interactions in peptide-lipid binding, relevant for understanding membrane-active peptides (Surewicz & Epand, 1984).
Synthesis and Pharmacological Characterization
- Peptides structurally related to this compound have been synthesized and characterized pharmacologically. For example, peptides like Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe- NH2 and Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 have been studied for their role in modulating the action of morphine (Yang, Fratta, Majane, & Costa, 1985).
Chemo-Enzymatic Synthesis
- The compound Boc-Trp-Phe-NH2, similar to this compound, has been synthesized using chemo-enzymatic methods. This approach offers an efficient and green method for peptide synthesis, with implications for producing various biologically active peptides (Sun, He, Xu, Wu, & Ouyang, 2011).
Binding Affinities and CCK Analogues
- Research into binding affinities of cyclic and linear analogues of CCK8, which includes structures similar to this compound, sheds light on the impact of peptide cyclization and sulfate groups on biological properties, particularly in terms of receptor selectivity (Charpentier, Dor, Roy, England, Pham, Durieux, & Roques, 1989).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[(2R)-2-[(2S)-2-[[(2S)-1-amino-1-oxohexan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N9O9/c1-7-8-19-34(39(48)57)52-43(61)37-21-14-23-55(37)45(63)38-22-15-24-56(38)44(62)36(25-30-16-10-9-11-17-30)54-42(60)35(26-31-27-49-33-20-13-12-18-32(31)33)53-41(59)28(2)50-40(58)29(3)51-46(64)65-47(4,5)6/h9-13,16-18,20,27-29,34-38,49H,7-8,14-15,19,21-26H2,1-6H3,(H2,48,57)(H,50,58)(H,51,64)(H,52,61)(H,53,59)(H,54,60)/t28-,29-,34-,35+,36-,37-,38+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULKQVVKMIIQFE-DWZVVYGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N9O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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